2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
Description
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at the 2- and 7-positions with a thienyl-pyrrolyl group and a furyl group, respectively. The 2-thienyl group bearing a 2,5-dimethylpyrrole substituent contributes to π-stacking interactions, while the 2-furyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from closely related analogs.
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-13-5-6-14(2)23(13)17-8-11-26-20(17)15-12-19-21-9-7-16(24(19)22-15)18-4-3-10-25-18/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTDBJOCVVDKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies.
The compound has the molecular formula and a molecular weight of approximately 398.52 g/mol. Its structure includes a pyrazolo-pyrimidine core fused with a thienyl and pyrrole moiety, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4OS |
| Molecular Weight | 398.52 g/mol |
| Density | 1.28 g/cm³ |
| pKa | -0.63 (predicted) |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains. For instance, it exhibited a low minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibacterial agent. The structural features of the compound contribute to its ability to disrupt bacterial cell wall synthesis and inhibit growth .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which could be beneficial in treating inflammatory diseases .
The biological activities of this compound are largely attributed to its ability to interact with various molecular targets within cells:
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Cytokine Modulation : The compound modulates cytokine production by inhibiting signaling pathways involved in inflammation.
- Antibacterial Mechanism : It disrupts bacterial membrane integrity and inhibits essential enzymatic processes critical for bacterial survival.
Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
Study 2: Antimicrobial Activity
A separate investigation reported that derivatives of this compound exhibited potent activity against MRSA strains with MIC values as low as 0.98 μg/mL. This suggests that it could serve as a lead compound for developing new antibiotics .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have shown significant potential as anticancer agents. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinase pathways involved in tumor growth. For instance, studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against different cancer cell lines .
2. Anti-inflammatory Effects
Several studies have reported that compounds within this class exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes and the modulation of inflammatory cytokines. In experimental models, certain derivatives have shown reduced edema and inflammation markers compared to standard anti-inflammatory drugs .
3. Antimicrobial Properties
Research has also identified antimicrobial activity associated with pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate effectiveness against a range of bacterial and fungal strains, potentially serving as leads for new antimicrobial agents .
Case Studies and Research Findings
Synthesis Techniques
The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions that form the pyrazolo[1,5-a]pyrimidine core followed by functional group modifications to enhance biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 7
- 7-(3-Pyridinyl) derivative (CAS 439111-90-7) : Replacing the furyl group with a pyridinyl moiety (C21H17N5S, MW 371.46) enhances basicity due to the nitrogen atom in the pyridine ring, improving solubility in polar solvents. However, this substitution reduces lipophilicity (predicted XLogP3: ~3.8) compared to the furyl analog (estimated XLogP3: ~4.2) .
Substituent Variations at Position 2
- The 4-fluorophenyl substituent at position 5 further increases metabolic resistance .
- 2-[3-(2,5-Dimethylpyrrolyl)-2-thienyl]-5-[(phenylsulfonyl)methyl] derivative (CAS 439120-65-7) : Introduction of a sulfonyl group (C23H20N4O3S2, MW 464.56) significantly elevates polarity (topological polar surface area: ~110 Ų), reducing blood-brain barrier penetration but improving aqueous solubility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7-(3-Pyridinyl) Analog | 7-(Trifluoromethyl) Analog |
|---|---|---|---|
| Molecular Weight | ~390 (estimated) | 371.46 | 468.5 |
| XLogP3 | ~4.2 | ~3.8 | 5.5 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
| Topological Polar Surface Area | ~72 Ų | ~85 Ų | ~72 Ų |
| Metabolic Stability (Predicted) | Moderate | Low (CYP2D6 substrate) | High (CYP-resistant CF3 group) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield and selectivity of this compound?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically employs multicomponent reactions (MCRs) and intramolecular cyclization. For instance, condensation of aminopyrazoles with dielectrophilic reagents under reflux in ethanol or methanol (60–80°C, 6–12 hours) is common. Catalysts such as p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., ZnCl₂) can enhance reaction efficiency. Optimization studies suggest adjusting solvent polarity (e.g., switching from ethanol to DMF) and temperature gradients to improve selectivity for the desired regioisomer .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing pyrrole and furyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and π-π stacking interactions in the solid state .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting enzymes or receptors structurally similar to pyrazolo[1,5-a]pyrimidine-binding proteins. Examples include:
- Kinase Inhibition Assays : ATP-competitive binding studies with purified kinases (e.g., KDR kinase) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cell Viability Assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS standards for cytotoxicity assays .
- Purity Validation : HPLC-UV/ELSD (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified pyrrole (e.g., 2,5-dimethyl vs. 3,4-dichloro) or furyl groups (e.g., 2-furyl vs. 3-thienyl) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bond donors/acceptors .
- Biological Profiling : Compare IC₅₀ values across derivatives to correlate substituents with activity .
Q. What experimental approaches elucidate the mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide to predict binding modes in target proteins (e.g., benzodiazepine receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
